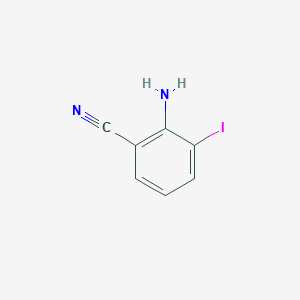

2-Amino-3-iodobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3-iodobenzonitrile (2AIBN) is an organic compound with a molecular formula of C7H5IN2. 2AIBN is a colorless, crystalline solid that is insoluble in water and has a melting point of approximately 150°C. 2AIBN is a versatile and commercially available reagent used in the synthesis of a variety of organic compounds and materials. 2AIBN is a popular reagent in chemical synthesis due to its ability to act as a catalyst and its relatively low cost.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

- Synthesis of Biologically Active Compounds : 2-Amino-3-iodobenzonitrile serves as a starting material in the synthesis of biologically active compounds. For example, it has been used in the synthesis and characterization of a Cr(III) complex with mixed N,N and O-donor ligands, showing potential antimicrobial and antioxidant activities (Govindharaju et al., 2019).

- Regiospecific Synthesis of 2-Aminobenzonitrile : A palladium-catalyzed process facilitated efficient tandem ortho-C-H-amination/ipso-C-I-cyanation of iodoarenes, leading to the regiospecific synthesis of functionalized 2-aminobenzonitriles, which have significant pharmaceutical industry potential (Biju Majhi & B. Ranu, 2016).

Corrosion Inhibition

- Steel Corrosion Inhibition : The adsorption behavior and inhibition mechanism of 2-aminobenzonitrile derivatives on steel surfaces have been studied, revealing their potential as corrosion inhibitors in aqueous acidic mediums (S. Saha & P. Banerjee, 2015).

Advanced Materials and Processes

- One-Pot Synthesis Techniques : New methods for synthesizing 2-aminobenzonitriles through innovative processes, such as nitrosation reaction and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles, have been developed. These techniques offer scalable preparations and are cost-effective due to the use of inexpensive catalysts (Wei-Li Chen et al., 2018).

Antiviral and Pharmaceutical Applications

- Rapid Synthesis of (Quinazolin-4-Ylamino)Methyl-Phosphonates : Utilizing microwave irradiation, a simple synthesis method for (quinazolin-4-ylamino)methylphosphonates was developed from substituted-2-aminobenzonitrile, revealing compounds with weak to good anti-Tobacco mosaic virus (TMV) activity (Hui Luo et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-3-iodobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHZEHAGUWIUQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2732738.png)

![5-Benzyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2732742.png)

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2732743.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2732751.png)

![N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2732755.png)

![ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2732758.png)

![(5-Chlorofuro[3,2-b]pyridin-2-yl)methanol](/img/structure/B2732759.png)

![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732761.png)